![molecular formula C30H50O5 B571560 5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol CAS No. 861996-34-1](/img/structure/B571560.png)

5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

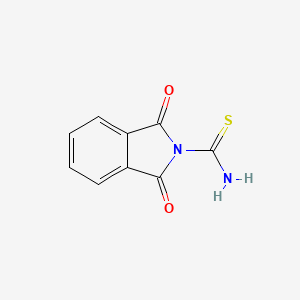

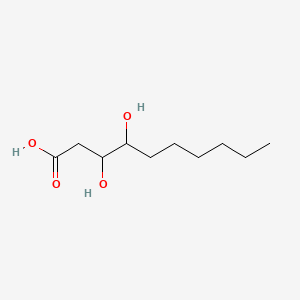

5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol, also known as this compound, is a useful research compound. Its molecular formula is C30H50O5 and its molecular weight is 490.725. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications

Organic compounds with complex structures often play a critical role in catalysis. Research on similar compounds has shown their potential in facilitating or improving the efficiency of chemical reactions. For example, studies on the aromatization of hydrocarbons over platinum-alumina catalysts demonstrate the importance of molecular structure in catalytic processes, highlighting the conversion of various hydrocarbons into more valuable aromatic compounds under specific conditions (Pines & Nogueira, 1981).

Liquid Crystal Research

Compounds with elaborate structures are often investigated for their properties related to liquid crystals. Research on methylene-linked liquid crystal dimers, for instance, reveals how the structure of these compounds influences the formation of distinct mesophases, which are crucial for applications in display technologies and other materials science applications (Henderson & Imrie, 2011).

Organic Synthesis and Selective Oxidation

In organic synthesis, the selectivity and control over the oxidation of specific compounds are areas of significant interest. Research on the selective catalytic oxidation of cyclohexene, for example, underscores the challenges and opportunities in obtaining specific oxidation products from multifaceted organic compounds, which can serve as intermediates in the synthesis of various chemicals (Cao et al., 2018).

Ethylene Inhibition in Agriculture

In agricultural science, the inhibition of ethylene, a plant hormone involved in the ripening process, is crucial for extending the shelf life of fruits and vegetables. Compounds like 1-methylcyclopropene (1-MCP) are explored for their ability to block ethylene action, demonstrating the relevance of chemical interventions in post-harvest technology to maintain food quality (Blankenship & Dole, 2003).

作用機序

Target of Action

Eldecalcitol, also known as trans-Eldecalcitol or 5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol, primarily targets the Vitamin D3 receptor (VDR) . The VDR plays a crucial role in calcium and phosphate metabolism, which are vital for bone health .

Mode of Action

Eldecalcitol is an analog of 1α,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2β position . It binds to the VDR with less affinity but binds to the vitamin D-binding protein with higher affinity than 1,25 (OH)2D3, showing a long half-life in plasma . This interaction with its targets leads to changes in gene expression that influence calcium and phosphate metabolism .

Biochemical Pathways

Eldecalcitol affects several biochemical pathways. It has been found to suppress the PI3K/AKT/FOXOs pathway, which is involved in muscle atrophy . Additionally, it has been shown to inhibit the NF-κB signaling pathway, which plays a role in inflammation and immunity .

Result of Action

Eldecalcitol has been found to be effective in increasing bone mass and enhancing bone strength in rodents . It also effectively and safely increased lumbar and hip bone mineral density (BMD) in osteoporotic patients who also received vitamin D3 supplementation . Moreover, it has been associated with a higher risk of hypercalciuria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Eldecalcitol. For instance, food intake can affect the absorption of the drug . .

生化学分析

Biochemical Properties

Eldecalcitol plays a significant role in biochemical reactions. It has strong effects to reduce calcium reabsorption into the body from bones, therefore increasing bone mineral density . In animals, Eldecalcitol inhibits the activity of osteoclasts for the function to reduce bone degradation for calcium, while still able to maintain osteoblast function so as to not hinder bone formation .

Cellular Effects

Eldecalcitol influences cell function by inhibiting bone resorption and increasing bone mineral density (BMD) in osteoporotic patients . It also displays anti-tumor effect and inhibits cell proliferation, migration and induces apoptosis by suppressing GPx-1 .

Molecular Mechanism

Eldecalcitol exerts its effects at the molecular level through binding interactions with biomolecules. It inhibits the activity of osteoclasts, reducing bone degradation for calcium, while maintaining osteoblast function to not hinder bone formation .

Temporal Effects in Laboratory Settings

Over time, Eldecalcitol has been observed to increase bone mineral density and strengthen bone structure . It decreases bone reabsorption as observed through a bone reabsorption marker .

Dosage Effects in Animal Models

In animal models, the effects of Eldecalcitol vary with different dosages. It has been found to be a more potent inhibitor of bone resorption than alfacalcidol in an estrogen-deficient rat model of osteoporosis .

Metabolic Pathways

Eldecalcitol is involved in the metabolic pathway of vitamin D. It inhibits bone resorption and increases bone mineral density, effectively altering the metabolic flux of calcium in the body .

特性

IUPAC Name |

5-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEXGDDBXLBRTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)

![4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol](/img/structure/B571494.png)